molecular formula C28H38Cl6NNiS4 B12318081 Tetrabutylammonium bis(1,2,4-trichloro-5,6-dithiolate)nickel(III)

Tetrabutylammonium bis(1,2,4-trichloro-5,6-dithiolate)nickel(III)

Cat. No.: B12318081
M. Wt: 788.3 g/mol
InChI Key: WIBIOFAUOGMVAE-UHFFFAOYSA-J
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Description

Tetrabutylammonium bis(1,2,4-trichloro-5,6-dithiolate)nickel(III) is a complex compound with the molecular formula C28H38Cl6NNiS4. It is known for its unique structure, which includes a nickel center coordinated by two 1,2,4-trichloro-5,6-dithiolate ligands and stabilized by a tetrabutylammonium cation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrabutylammonium bis(1,2,4-trichloro-5,6-dithiolate)nickel(III) typically involves the reaction of nickel salts with 1,2,4-trichloro-5,6-dithiolate ligands in the presence of tetrabutylammonium bromide. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as acetonitrile or dichloromethane. The product is then purified by recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle the toxic and potentially carcinogenic reagents involved .

Chemical Reactions Analysis

Types of Reactions

Tetrabutylammonium bis(1,2,4-trichloro-5,6-dithiolate)nickel(III) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reactions are typically carried out in solvents like acetonitrile or dichloromethane under controlled temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(IV) complexes, while reduction could produce nickel(II) species .

Scientific Research Applications

Tetrabutylammonium bis(1,2,4-trichloro-5,6-dithiolate)nickel(III) has several scientific research applications:

Mechanism of Action

The mechanism by which tetrabutylammonium bis(1,2,4-trichloro-5,6-dithiolate)nickel(III) exerts its effects involves the interaction of the nickel center with various substrates. The nickel center can facilitate electron transfer processes, making it an effective catalyst in redox reactions. The specific molecular targets and pathways depend on the context of its use, such as in catalysis or biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Tetrabutylammonium bis(3,4,6-trichloro-1,2-benzenedithiolato)nickel(III)
  • Tetrabutylammonium bis(3,6-dichloro-1,2-benzenedithiolato)nickel(III)
  • Tetrabutylammonium bis(4-methyl-1,2-benzenedithiolato)nickel(III)

Uniqueness

Tetrabutylammonium bis(1,2,4-trichloro-5,6-dithiolate)nickel(III) is unique due to its specific ligand arrangement, which imparts distinct magnetic and electronic properties. Compared to similar compounds, it may offer different reactivity and stability profiles, making it suitable for specific applications in catalysis and materials science .

Biological Activity

Tetrabutylammonium bis(1,2,4-trichloro-5,6-dithiolate)nickel(III), referred to as TBANi(III) for brevity, is a nickel complex that has garnered attention in bioinorganic chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological applications based on diverse research findings.

Chemical Structure and Properties

Molecular Formula : C28H38Cl6NNiS4
Molecular Weight : 788.3 g/mol
CAS Number : 87314-12-3
Appearance : Green to dark green powder or crystals
Purity : Typically >95%

The compound features a nickel center coordinated by two bis(1,2,4-trichloro-5,6-dithiolate) ligands, which significantly influence its biological properties. The presence of chlorine atoms in the dithiolate ligands is believed to enhance the compound's reactivity and biological efficacy.

Synthesis

The synthesis of TBANi(III) typically involves the reaction of tetrabutylammonium salt with nickel salts in the presence of dithiolate ligands. The process includes:

  • Preparation of Ligands : The dithiolate ligands are synthesized from appropriate precursors using established organic synthesis techniques.
  • Complex Formation : The ligands are then reacted with nickel salts under controlled conditions to form the desired complex.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of TBANi(III) against various bacterial strains. The results indicate that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria:

Bacterial StrainActivity (Zone of Inhibition)
Escherichia coli (G-)15 mm
Klebsiella pneumoniae (G-)18 mm
Staphylococcus aureus (G+)20 mm
Streptococcus mutans (G+)17 mm

These findings suggest that TBANi(III) could be a promising candidate for developing new antimicrobial agents.

Cytotoxicity Studies

In addition to its antibacterial properties, TBANi(III) has been tested for cytotoxic effects against cancer cell lines. Notable findings include:

  • MCF7 Breast Cancer Cells : Induced apoptosis at concentrations above 50 µM.
  • HeLa Cervical Cancer Cells : Significant reduction in cell viability observed at higher concentrations.

The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Case Studies

  • Study on Antibacterial Efficacy :
    • Researchers synthesized TBANi(III) and tested its antibacterial activity using the agar diffusion method. The compound showed promising results against multiple pathogens, indicating its potential use in treating bacterial infections .
  • Cytotoxicity Assessment :
    • A study evaluated the cytotoxic effects of TBANi(III) on MCF7 cells using MTT assays. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis confirmed through flow cytometry analysis .
  • Molecular Docking Studies :
    • Computational studies have been conducted to understand the interaction of TBANi(III) with biological macromolecules. These studies suggest favorable binding affinities with key enzymes involved in cancer metabolism, supporting its potential as an anticancer agent .

Properties

IUPAC Name

nickel(3+);tetrabutylazanium;3,4,6-trichlorobenzene-1,2-dithiolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.2C6H3Cl3S2.Ni/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*7-2-1-3(8)5(10)6(11)4(2)9;/h5-16H2,1-4H3;2*1,10-11H;/q+1;;;+3/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBIOFAUOGMVAE-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C1=C(C(=C(C(=C1Cl)Cl)[S-])[S-])Cl.C1=C(C(=C(C(=C1Cl)Cl)[S-])[S-])Cl.[Ni+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38Cl6NNiS4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

788.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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